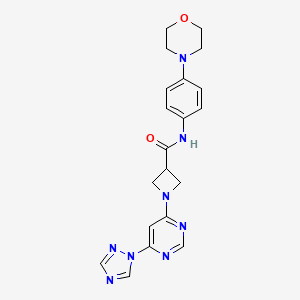
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyrimidine Moiety : A six-membered ring with two nitrogen atoms.
- Azetidine Ring : A four-membered saturated ring.
- Morpholine Group : A six-membered ring containing one oxygen and five carbon atoms.
This unique combination of heterocycles contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The triazole and pyrimidine components are synthesized through cyclization reactions, followed by the formation of the azetidine and carboxamide groups. Recent studies have demonstrated efficient synthetic routes yielding high purity and yield of the desired compound.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to our compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of cell wall synthesis or disruption of cellular membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspases and subsequent cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study investigated the efficacy of various triazole derivatives against resistant bacterial strains. The compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead candidate for developing new antimicrobial agents. -
Case Study on Anticancer Properties :
In a controlled study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential for cancer therapy.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c29-20(25-16-1-3-17(4-2-16)26-5-7-30-8-6-26)15-10-27(11-15)18-9-19(23-13-22-18)28-14-21-12-24-28/h1-4,9,12-15H,5-8,10-11H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUULKCZJCIQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














